molecular formula C11H14ClNO2 B1366104 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide CAS No. 50911-71-2

2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide

Cat. No. B1366104
CAS RN: 50911-71-2
M. Wt: 227.69 g/mol
InChI Key: JPVOISOLKFAYSZ-UHFFFAOYSA-N
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Description

“2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide” is an aromatic amide . It is functionally related to a chloroacetic acid .


Synthesis Analysis

The synthesis of “2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide” involves the formal condensation of the carboxy group of chloroacetic acid with the amino group of 2-ethyl-6-methylaniline .


Molecular Structure Analysis

The molecular formula of “2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide” is C11H14ClNO2 . The InChI code is 1S/C11H14ClNO2/c1-9-3-2-4-10(7-9)15-6-5-13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

The molecular weight of “2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide” is 227.69 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 5 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Antimicrobial Evaluation : Novel imines and thiazolidinones synthesized from derivatives of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide were evaluated for their antibacterial and antifungal activities (Fuloria et al., 2009).

Herbicide Research

  • Metabolism in Liver Microsomes : Research on the metabolism of chloroacetamide herbicides and their metabolites, including compounds similar to 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide, was conducted in human and rat liver microsomes (Coleman et al., 2000).
  • Soil Reception and Herbicidal Activity : The interaction of similar herbicides with wheat straw and irrigation, and their effects on herbicidal activity, were studied (Banks & Robinson, 1986).
  • Effect on Photosynthesis and Respiration : The impact of acetanilide herbicides, closely related to 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide, on the photosynthesis and respiration in plant cells was investigated (Rensburg et al., 1990).

Medical Research

  • Anticancer, Anti-Inflammatory, and Analgesic Activities : The potential anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives were explored (Rani et al., 2014).

Chemical Synthesis and Analysis

  • Chemoselective Acetylation : The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase was optimized and studied for its mechanism and kinetics (Magadum & Yadav, 2018).

Environmental Impact Studies

  • Occurrence and Transport in Hydrologic Systems : The occurrence of acetochlor, a compound similar to 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide, in the hydrologic system of the Midwestern United States was studied (Kolpin et al., 1996).
  • Leaching Behavior and Water Pollution Potential : A study was conducted on the leaching behavior of acetochlor and its potential for water pollution, which is relevant to understanding the environmental impact of similar compounds (Balinova, 1997).

Future Directions

The future directions of “2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide” research could involve further investigation into its potential cytotoxic efficacy and its effects on cellular pathways .

properties

IUPAC Name

2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-9-3-2-4-10(7-9)15-6-5-13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVOISOLKFAYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406984
Record name 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide

CAS RN

50911-71-2
Record name 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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